molecular formula F4Hf B084506 Hafnio; tetrafluoruro de hafnio(IV) CAS No. 13709-52-9

Hafnio; tetrafluoruro de hafnio(IV)

Número de catálogo: B084506
Número CAS: 13709-52-9
Peso molecular: 254.48 g/mol
Clave InChI: QHEDSQMUHIMDOL-UHFFFAOYSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Hafnium;tetrahydrofluoride is a useful research compound. Its molecular formula is F4Hf and its molecular weight is 254.48 g/mol. The purity is usually 95%.
The exact mass of the compound Hafnium;tetrahydrofluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hafnium;tetrahydrofluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hafnium;tetrahydrofluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Transistores de efecto de campo ferroeléctricos (FeFET)

Los transistores de efecto de campo ferroeléctricos (FeFET) basados en óxido de hafnio combinan la conmutación lógica de gran pendiente y las funciones de memoria no volátil de bajo consumo . Tienen un potencial significativo para las innovaciones de circuitos integrados post-Moore con mayor eficiencia energética y mayor escala de integración .

Aplicaciones microelectrónicas

Los óxidos de hafnio ferroeléctricos están preparados para impactar una amplia gama de aplicaciones microelectrónicas . Esto se debe a su superior escalado de grosor de estabilidad ferroeléctrica y compatibilidad con los semiconductores y procesos de fabricación convencionales .

Rendimiento y confiabilidad a largo plazo

Para un impacto a gran escala, el rendimiento a largo plazo y la confiabilidad de los dispositivos que usan hafnia requerirán el conocimiento de las fases presentes y cómo varían con el tiempo y el uso .

Estabilidad de fase

Se resaltan los factores y mecanismos que se sabe que influyen en la estabilidad de fase, incluidos los sustituyentes, el tamaño del cristalito, los defectos puntuales de oxígeno, la química del electrodo, la tensión biaxial y las capas de revestimiento del electrodo .

Respuesta de polarización

Existe una fuerte correlación de la tensión biaxial con la respuesta de polarización resultante .

Deposición de capas atómicas

La aparición de ferroeléctricos basados en óxido de hafnio (HfO2) que son compatibles con la deposición de capas atómicas ha abierto vías de investigación interesantes y prometedoras .

Mecanismo De Acción

Target of Action

Hafnium Tetrahydrofluoride (HfF4) is an inorganic compound that primarily targets the formation of hafnium oxide nanoparticles . The primary role of HfF4 is to serve as a precursor in the synthesis of these nanoparticles .

Mode of Action

HfF4 interacts with its targets through a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . The formation of tetragonal hafnium oxide (t-HfO2) or monoclinic hafnium oxide (m-HfO2) nanoparticles is probably related to their crystal cell structure, thermodynamic and kinetic stabilities .

Biochemical Pathways

The biochemical pathways affected by HfF4 involve the hydrolysis of hafnium ions . The changes in the mole fractions of hafnium hydro-complexes with pH were determined . The Hf(OH)62− ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .

Pharmacokinetics

It’s known that the formation of hfo2 nanoparticles is controlled by the surface-deposition reaction .

Result of Action

The result of HfF4’s action is the formation of HfO2 nanoparticles . These nanoparticles have a number of technologically attractive properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross-section .

Action Environment

The action of HfF4 is influenced by several environmental factors. For instance, changing the aging temperature, concentration of NaOH, and reaction time can affect the formation of HfO2 nanoparticles . Moreover, the addition of m-HfO2 seeds is beneficial for the formation of m-HfO2 nanoparticles .

Análisis Bioquímico

Biochemical Properties

The compound is known to react with hydrogen, carbon, and nitrogen at high temperatures to form brittle, nonstoichiometric interstitial compounds with metal-like conductivity

Cellular Effects

Research on Hafnium oxide nanoparticles, a related compound, has shown that they can enhance the antibacterial effect, improve cell attachment, and significantly improve the proliferation of cells . Whether Hafnium tetrahydrofluoride has similar effects on cells and cellular processes is yet to be determined.

Molecular Mechanism

Studies on Hafnium oxide nanoparticles have shown that the thermal conductivity of the compound is length-dependent below 100 nm

Temporal Effects in Laboratory Settings

Studies on Hafnium carbide, a related compound, have shown that it has a high melting point and is stable at high temperatures

Dosage Effects in Animal Models

Studies on Hafnium oxide nanoparticles have shown that they can produce an abscopal effect in a mouse colorectal cancer model . Whether Hafnium tetrahydrofluoride has similar dosage effects in animal models is yet to be determined.

Metabolic Pathways

Hafnium is known to be involved in the tricarboxylic acid (TCA) cycle, catalyzing the hydration of fumarate to malate

Transport and Distribution

Studies on Hafnium oxide nanoparticles have shown that they can be synthesized by a hydrothermal route, using Hafnium tetrachloride as the starting material and sodium hydroxide to adjust the pH . Whether Hafnium tetrahydrofluoride has similar transport and distribution properties is yet to be determined.

Subcellular Localization

Studies on Hafnium oxide nanoparticles have shown that they can be synthesized in nanoscale, which may allow them to be localized in specific compartments or organelles . Whether Hafnium tetrahydrofluoride has similar subcellular localization properties is yet to be determined.

Propiedades

Número CAS

13709-52-9

Fórmula molecular

F4Hf

Peso molecular

254.48 g/mol

Nombre IUPAC

tetrafluorohafnium

InChI

InChI=1S/4FH.Hf/h4*1H;/q;;;;+4/p-4

Clave InChI

QHEDSQMUHIMDOL-UHFFFAOYSA-J

SMILES

F.F.F.F.[Hf]

SMILES canónico

F[Hf](F)(F)F

Descripción física

White powder;  [Alfa Aesar MSDS]

Pictogramas

Corrosive; Acute Toxic; Irritant

Origen del producto

United States

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